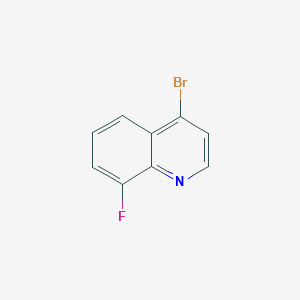

4-Bromo-8-fluoroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZPEOLKMRCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589204 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-38-2 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-8-fluoroquinoline (CAS 927800-38-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-8-fluoroquinoline, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthetic pathway, and its applications in developing novel therapeutics, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are provided, alongside visualizations to illustrate key concepts.

Core Compound Properties

This compound is a halogenated heterocyclic compound valued for its utility in organic synthesis. The presence of bromo and fluoro substituents on the quinoline core provides multiple reaction sites for diversification, making it an ideal intermediate for creating libraries of novel molecules.

| Property | Value | Reference |

| CAS Number | 927800-38-2 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | Solid | vendor data |

| Purity | Typically >98% | [1] |

| SMILES | Fc1cccc2c(Br)ccnc12 | vendor data |

| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | vendor data |

| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N | vendor data |

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound is outlined below. This pathway begins with the construction of the 8-fluoroquinolin-4-ol core via a Gould-Jacobs reaction, followed by a bromination step to yield the final product.

References

An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-8-fluoroquinoline. Due to the limited availability of direct experimental data for this specific isomer, this guide also incorporates information from closely related analogues to provide a broader context for its potential characteristics and utility.

Core Chemical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₉H₅BrFN.[1] Its molecular weight is 226.05 g/mol .[1] It is described as a solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Physical State | Solid | [1] |

| CAS Number | 927800-38-2 | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptualized through established methods for quinoline ring formation. General synthetic strategies such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are commonly employed for creating substituted quinolines.[1][2] Another potential route could involve a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides.

The reactivity of this compound is largely dictated by its functional groups. The bromine atom at the 4-position is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for creating diverse chemical libraries.

Hypothetical Suzuki-Miyaura Coupling Workflow:

References

An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-8-fluoroquinoline. It includes a detailed, hypothetical synthetic protocol and visual diagrams to illustrate experimental workflows and potential biological interactions, designed for a technical audience in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a halogenated quinoline derivative. The presence of bromine and fluorine atoms at specific positions on the quinoline ring structure imparts unique chemical and physical properties that are of interest in medicinal chemistry and materials science. A summary of its key molecular data is presented below.

| Property | Value |

| Molecular Formula | C₉H₅BrFN[1] |

| Molecular Weight | 226.05 g/mol [1] |

| CAS Number | 927800-38-2 |

Hypothetical Experimental Protocol: Synthesis of this compound

This section outlines a plausible, multi-step synthetic pathway for this compound. The proposed methodology is based on established chemical principles for the synthesis of analogous quinoline derivatives.

Objective: To synthesize this compound from commercially available starting materials.

Overall Reaction Scheme: The synthesis can be envisioned as a three-step process:

-

Step 1: Conrad-Limpach Reaction - Formation of the 4-hydroxyquinoline core from 2-fluoroaniline and diethyl (ethoxymethylene)malonate.

-

Step 2: Halogenation (Chlorination) - Conversion of the 4-hydroxyl group to a more reactive 4-chloro group.

-

Step 3: Halogenation (Bromination) - Introduction of the bromine atom at the 4-position via a Sandmeyer-type reaction, or direct bromination if a suitable precursor is used. A more direct approach from a pre-brominated aniline could also be considered.

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

-

Materials: 2-Fluoroaniline, diethyl (ethoxymethylene)malonate, diphenyl ether, ethanol.

-

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 2-fluoroaniline with 1.1 equivalents of diethyl (ethoxymethylene)malonate in ethanol.

-

Heat the mixture to reflux for 2 hours to facilitate the initial condensation reaction.

-

Remove the ethanol under reduced pressure.

-

Add the resulting intermediate to a flask containing diphenyl ether, pre-heated to 250°C.

-

Maintain the temperature for 30 minutes to effect cyclization.

-

Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with hexane to remove the diphenyl ether, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.

-

Step 2: Synthesis of 4-Chloro-8-fluoroquinoline

-

Materials: 8-Fluoro-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

Carefully add 1.0 equivalent of 8-fluoro-4-hydroxyquinoline to a flask containing an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 3 hours. The reaction should be monitored by TLC.

-

After completion, allow the mixture to cool and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-8-fluoroquinoline.

-

Step 3: Synthesis of this compound from a suitable precursor (Hypothetical Diazotization-Sandmeyer Reaction)

Note: A more common route might involve starting with a pre-brominated aniline. However, for the purpose of illustrating a versatile synthetic step, a Sandmeyer-type reaction from a hypothetical 4-amino-8-fluoroquinoline is described.

-

Materials: 4-Amino-8-fluoroquinoline, hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve 1.0 equivalent of 4-amino-8-fluoroquinoline in a solution of aqueous HBr.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring for nitrogen gas evolution.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol and a hypothetical signaling pathway where this compound could act as an inhibitor.

Caption: A flowchart of the hypothetical multi-step synthesis of this compound.

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

References

An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-8-fluoroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the utility of halogenated quinoline scaffolds.

Core Structure and Properties

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a bromine and a fluorine atom at specific positions on the quinoline ring system imparts unique chemical reactivity and potential for diverse functionalization.

Chemical Structure

The structure of this compound is characterized by a quinoline core with a bromine atom at the 4-position and a fluorine atom at the 8-position.

Systematic Name: this compound CAS Number: 927800-38-2[1] Molecular Formula: C₉H₅BrFN[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 112 - 113 °C | [1] |

| Purity | >98% | [1] |

| SMILES | Fc1cccc2c(Br)ccnc12 | [1] |

| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This multi-step synthesis starts from commercially available 2-fluoroaniline.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on well-established procedures for similar chemical transformations.

Step 1: Synthesis of Diethyl (2-fluoroanilino)methylenemalonate

-

Materials: 2-Fluoroaniline, Diethyl ethoxymethylenemalonate, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equiv) in ethanol.

-

Add diethyl ethoxymethylenemalonate (1.05 equiv) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or column chromatography.

-

Step 2: Thermal Cyclization to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

-

Materials: Diethyl (2-fluoroanilino)methylenemalonate, Dowtherm A.

-

Procedure:

-

Add diethyl (2-fluoroanilino)methylenemalonate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel equipped with a reflux condenser.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The product will precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the Dowtherm A.

-

Step 3: Saponification and Decarboxylation to 8-Fluoro-4-hydroxyquinoline

-

Materials: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.

-

Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 8-fluoro-4-hydroxyquinoline.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 4: Bromination to this compound

-

Materials: 8-Fluoro-4-hydroxyquinoline, Phosphorus(III) bromide (PBr₃) or Phosphorus oxybromide (POBr₃), Acetonitrile (or other suitable solvent).

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend 8-fluoro-4-hydroxyquinoline (1.0 equiv) in a dry solvent like acetonitrile.

-

Add phosphorus(III) bromide or phosphorus oxybromide (1.5-2.0 equiv) dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Chemical Reactivity and Functionalization

The bromine atom at the 4-position of this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.

Cross-Coupling Reactions

Common cross-coupling reactions that can be employed to functionalize the 4-position include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Caption: Potential cross-coupling reactions at the 4-position.

Experimental Protocols for Functionalization

The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling Protocol

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.1 equiv).

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or heat to 40-80 °C until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by filtering through celite, washing with solvent, and concentrating the filtrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination Protocol

-

Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), the ligand (0.01-0.06 equiv), and the base (1.2-2.0 equiv) in a reaction vessel.

-

Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

-

Seal the vessel and heat the mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Potential Applications and Biological Relevance

Halogenated quinolines, and specifically fluoroquinolones, are a well-established class of compounds with significant biological activity. While specific biological data for this compound is limited, its structural motifs suggest potential applications in several areas.

Drug Discovery

Fluoroquinolone derivatives are known for their broad-spectrum antibacterial activity.[2][3] The mechanism of action for this class of compounds typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][5][6]

Caption: General mechanism of action of fluoroquinolone antibiotics.

The this compound core can serve as a versatile scaffold for the development of novel therapeutic agents. The bromine at the 4-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for antibacterial, anticancer, or other therapeutic targets.

Materials Science

The quinoline ring system is a fluorescent chromophore. Functionalization of this compound can lead to the development of novel dyes and fluorescent probes for various applications, including organic light-emitting diodes (OLEDs) and solar cells.[1]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its synthesis can be achieved through established organic chemistry methodologies, and its reactivity at the 4-position allows for a wide range of chemical modifications. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.

References

- 1. This compound AldrichCPR 927800-38-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-bromo-8-ethyl-6-fluoroquinoline (C11H9BrFN) [pubchemlite.lcsb.uni.lu]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-8-fluoroquinoline: A Versatile Heterocyclic Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-8-fluoroquinoline is a halogenated quinoline derivative that has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry, drug discovery, and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 8-position of the quinoline ring system imparts unique reactivity and properties to the molecule. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom at the 8-position can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it an attractive feature for the design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and key applications as a building block in organic synthesis. Detailed, illustrative experimental protocols for its utilization in common cross-coupling reactions are presented, along with tables of expected quantitative data based on analogous systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that experimentally determined data for this specific compound is not widely available in public literature; therefore, some values are predicted or based on closely related analogs.

| Property | Value | Source |

| CAS Number | 927800-38-2 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | - |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for quinoline synthesis, such as the Gould-Jacobs reaction. This approach would involve the condensation of a suitably substituted aniline with a malonic acid derivative, followed by cyclization and subsequent functional group manipulation. A hypothetical synthetic workflow is presented below.

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol for Synthesis (Gould-Jacobs Approach)

Disclaimer: The following protocol is a generalized procedure based on the Gould-Jacobs reaction for analogous compounds and has not been experimentally validated for the synthesis of this compound. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate

-

In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture at 100-120 °C for 2-3 hours with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 8-Fluoro-4-hydroxyquinoline

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to afford crude 8-fluoro-4-hydroxyquinoline.

Step 3: Synthesis of 4-Chloro-8-fluoroquinoline

-

To a flask containing 8-fluoro-4-hydroxyquinoline (1.0 eq), cautiously add phosphorus oxychloride (POCl₃, 3-5 eq).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-8-fluoroquinoline.

Step 4: Synthesis of this compound

-

In a sealed tube or microwave vial, combine 4-chloro-8-fluoroquinoline (1.0 eq) and a brominating agent such as phosphorus tribromide (PBr₃, 1.5-2.0 eq).

-

Heat the mixture at 120-150 °C for several hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Applications in Cross-Coupling Reactions

The C4-bromo substituent of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of functional groups at this position, leading to the synthesis of diverse libraries of quinoline derivatives for screening in drug discovery and for the development of novel organic materials.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-8-fluoroquinoline derivatives.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Expected Suzuki Coupling Data (Illustrative)

| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | 4-Phenyl-8-fluoroquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-fluoroquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-8-fluoroquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the quinoline core.

Illustrative Experimental Protocol for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.2-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Table of Expected Sonogashira Coupling Data (Illustrative)

| Alkyne | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | 4-(Phenylethynyl)-8-fluoroquinoline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-90 |

| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-8-fluoroquinoline | Pd(PPh₃)₄/CuI | Et₃N | DMF | 75-85 |

| Propargyl alcohol | 3-(8-Fluoroquinolin-4-yl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Toluene | 70-80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines.

Illustrative Experimental Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Table of Expected Buchwald-Hartwig Amination Data (Illustrative)

| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | N-Phenyl-8-fluoroquinolin-4-amine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 70-85 |

| Morpholine | 4-(8-Fluoroquinolin-4-yl)morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 75-90 |

| Benzylamine | N-(Benzyl)-8-fluoroquinolin-4-amine | Pd₂(dba)₃/DavePhos | Cs₂CO₃ | Toluene | 65-80 |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | 4.5 - 5.0 |

| H-3 | 7.5 - 7.7 | d | 4.5 - 5.0 |

| H-5 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| H-6 | 7.4 - 7.6 | t | 7.5 - 8.0 |

| H-7 | 7.2 - 7.4 | dd | 8.0 - 8.5, 1.0 - 1.5 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 130 - 132 (C-Br) |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 118 - 120 (d, JCF ≈ 5-10 Hz) |

| C-8 | 158 - 162 (d, JCF ≈ 240-260 Hz) |

| C-8a | 140 - 142 (d, JCF ≈ 10-15 Hz) |

Predicted ¹⁹F NMR Data (in CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-8 position. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for an aryl fluoride.

Conclusion

This compound is a highly valuable heterocyclic building block with significant potential in the development of new pharmaceuticals and functional materials. Its strategic halogenation allows for selective functionalization through a variety of robust and high-yielding cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and illustrative protocols for its application in key synthetic transformations. Researchers and drug development professionals can utilize this information as a foundation for the design and synthesis of novel quinoline-based molecules with tailored properties and functions. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for the synthesis and derivatization of this promising building block.

References

An In-depth Technical Guide on the Discovery and History of 4-Bromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-fluoroquinoline has emerged as a critical heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the quinoline scaffold provides a versatile platform for the synthesis of a diverse array of functionalized molecules. This technical guide delineates the discovery and history of this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the development of therapeutic agents, particularly in the realm of novel antibiotics. Detailed experimental protocols and a visual representation of its application in targeting bacterial topoisomerases are provided to facilitate further research and development in this area.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents, most notably the fluoroquinolone class of antibiotics. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 927800-38-2) is a synthetically valuable intermediate that combines the reactivity of a bromine atom at the 4-position, amenable to various cross-coupling reactions, with the electronic influence of a fluorine atom at the 8-position. This unique substitution pattern has made it a sought-after precursor for the elaboration of complex molecular architectures.

While the broader history of quinoline and fluoroquinolone discovery dates back to the early 20th century, the specific history of this compound is intrinsically linked to the ongoing quest for new and improved pharmaceuticals. Its emergence in the chemical literature is primarily as a key starting material in the synthesis of advanced drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 927800-38-2 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Solid |

| SMILES | Fc1cccc2c(Br)ccnc12 |

| InChI | 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H |

| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.[1]

Synthesis and Discovery

The discovery of this compound is not marked by a singular, seminal publication but rather by its appearance as a crucial intermediate in patents and research articles focused on the synthesis of novel bioactive compounds. Its preparation is a testament to the advancements in synthetic organic chemistry, particularly in the construction of substituted heterocyclic systems.

A plausible and widely applicable synthetic route to this compound is based on the principles of the Gould-Jacobs reaction, a classic method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This is followed by a halogenation step to introduce the bromine at the 4-position.

Representative Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-step process starting from the readily available 2-fluoro-6-bromoaniline.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following experimental protocols are representative of the synthesis of this compound and are adapted from established methodologies for the synthesis of analogous substituted quinolines.

Step 1: Synthesis of Diethyl (2-fluoro-6-bromophenylamino)methylenemalonate

-

To a stirred solution of 2-fluoro-6-bromoaniline (1 equivalent) in an appropriate solvent (e.g., ethanol), diethyl ethoxymethylenemalonate (1.1 equivalents) is added.

-

The reaction mixture is heated to reflux for several hours until the starting aniline is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford diethyl (2-fluoro-6-bromophenylamino)methylenemalonate.

Step 2: Synthesis of 8-Fluoro-4-hydroxyquinoline

-

The diethyl (2-fluoro-6-bromophenylamino)methylenemalonate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to effect thermal cyclization.

-

Upon cooling, the product precipitates and is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dried to yield 8-fluoro-4-hydroxyquinoline.

Step 3: Synthesis of this compound

-

A mixture of 8-fluoro-4-hydroxyquinoline (1 equivalent) and phosphorus oxybromide (POBr₃) (2-3 equivalents) is heated at reflux for several hours.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification by recrystallization or column chromatography yields the final product, this compound.

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 4-position serves as a handle for introducing various substituents through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The fluorine atom at the 8-position can modulate the electronic properties and metabolic stability of the final compound.

Application in the Synthesis of Novel Bacterial Topoisomerase Inhibitors

A key application of quinoline derivatives is in the development of antibiotics that target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones inhibit these enzymes by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

This compound serves as a foundational scaffold for the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). For instance, it can be envisioned as a key starting material in the synthesis of compounds structurally related to advanced antibiotics like Gepotidacin (GSK2140944), a novel triazaacenaphthylene bacterial topoisomerase inhibitor.

Caption: Mechanism of action of novel bacterial topoisomerase inhibitors.

Conclusion

This compound, while not a household name in the annals of chemical history, represents a crucial behind-the-scenes player in the ongoing drama of drug discovery. Its synthesis, rooted in classic organic reactions, provides a gateway to a vast chemical space of potential therapeutic agents. The strategic positioning of its bromo and fluoro substituents makes it an invaluable tool for medicinal chemists seeking to design and synthesize the next generation of drugs, particularly in the critical area of antibacterial research. As the challenge of antimicrobial resistance continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly continue to increase. This guide provides a foundational understanding of this key intermediate, with the aim of inspiring and facilitating future research endeavors.

References

Unlocking the Therapeutic Potential of 4-Bromo-8-fluoroquinoline: A Guide for Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-8-fluoroquinoline. The strategic placement of a bromine atom at the C4-position and a fluorine atom at the C8-position presents a unique chemical handle for synthetic diversification and a potential modulator of biological activity. This document outlines promising research avenues for this compound, providing a theoretical framework for the synthesis of novel derivatives and proposing experimental protocols to investigate their potential as kinase inhibitors and topoisomerase poisons in the context of cancer therapy. All quantitative data from cited analogous compounds are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and guide future research endeavors.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a wide array of compounds with tailored biological functions.[3] Fluoroquinolones, a well-known subclass, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] More recently, the focus has expanded to the anticancer potential of quinoline derivatives, with many exhibiting inhibitory activity against various protein kinases and topoisomerases that are crucial for cancer cell proliferation and survival.[6][7][8]

This compound is a promising starting point for the development of novel therapeutic agents. The bromine atom at the C4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[9] The fluorine atom at the C8-position can enhance metabolic stability and binding affinity to target proteins. This guide will explore the potential of this compound as a versatile scaffold for the generation of new chemical entities with potential therapeutic applications.

Proposed Synthetic Strategies for Diversification

The chemical reactivity of the C4-bromo substituent is key to unlocking the therapeutic potential of this compound. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and versatile methods for introducing aryl, amino, and alkynyl moieties, respectively.

Synthesis of 4-Aryl-8-fluoroquinoline Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10][11] This reaction can be employed to synthesize a library of 4-aryl-8-fluoroquinoline derivatives, which are analogs of known kinase inhibitors.

Experimental Protocol (Hypothetical):

-

To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically aqueous K₂CO₃ (2.0 M, 2.0 equiv.).

-

The vial is sealed and a degassed solvent system, such as a 4:1 mixture of dioxane and water, is added.

-

The reaction mixture is heated in a microwave reactor to 120 °C for 30-60 minutes, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-8-fluoroquinoline.

Synthesis of 4-Amino-8-fluoroquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12] This reaction can be used to synthesize a variety of 4-amino-8-fluoroquinoline derivatives, including 4-anilinoquinolines, which are known to be potent kinase inhibitors.[13][14]

Experimental Protocol (Hypothetical):

-

In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).

-

The vial is sealed, removed from the glovebox, and a degassed anhydrous solvent such as toluene is added.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-8-fluoroquinoline derivative.

Potential Research Area 1: Kinase Inhibition

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy.[13][15][16][17] The synthesized 4-anilino-8-fluoroquinoline derivatives from the Buchwald-Hartwig amination should be investigated for their potential as kinase inhibitors.

Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Enzyme: Obtain recombinant human EGFR or VEGFR-2 kinase domain.

-

Substrate: Use a generic kinase substrate such as poly(Glu, Tyr) 4:1.

-

Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium-labeled anti-phosphotyrosine antibody.

-

Procedure: a. In a 384-well plate, add the kinase, the biotinylated substrate, and varying concentrations of the test compound (4-anilino-8-fluoroquinoline derivatives). b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin). e. Incubate for another 60 minutes and read the TR-FRET signal on a suitable plate reader.

-

Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Table 1: IC₅₀ Values of Analogous Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Anilinoquinazolines | EGFR | ~20 | [2] |

| 4-Anilinoquinazoline Derivatives | EGFR | 0.47 | [16] |

| Quinazoline Derivatives | VEGFR-2 | 14 | [15] |

| Quinoline-Isatin Derivatives | VEGFR-2 | 69.11 - 187.00 | [18] |

Proposed Experimental Protocol: Cellular Antiproliferative Assay

-

Cell Lines: Use human cancer cell lines that overexpress the target kinases, such as A549 (lung cancer, high EGFR) and HT-29 (colon cancer, high EGFR), and HUVEC (human umbilical vein endothelial cells, for VEGFR-2 activity).

-

Assay Principle: A colorimetric assay such as the MTT or SRB assay can be used to measure cell viability.

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. c. Add the MTT or SRB reagent and incubate for the appropriate time. d. Solubilize the formazan crystals (for MTT) or the bound dye (for SRB) and measure the absorbance on a plate reader.

-

Data Analysis: Calculate the GI₅₀ value for each compound, which is the concentration required to inhibit 50% of cell growth.

Table 2: GI₅₀/IC₅₀ Values of Analogous Compounds in Cancer Cell Lines

| Compound Class | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

| 4-Aminoquinoline Derivatives | MCF-7 | 8.22 | [12] |

| 4-Aminoquinoline Derivatives | MDA-MB-468 | 7.35 - 8.73 | [12] |

| 7-Fluoro-4-anilinoquinolines | HeLa, BGC823 | Better than gefitinib | [14] |

| Quinazoline Derivatives | HT-29, COLO-205 | 3.38 - 10.55 | [19] |

Potential Research Area 2: Topoisomerase II Inhibition

Fluoroquinolones are known inhibitors of bacterial topoisomerase II (DNA gyrase).[4][5] Some derivatives have also shown activity against human topoisomerase II, a key enzyme in DNA replication and a validated target for cancer chemotherapy.[20][21] The this compound scaffold, being a core of fluoroquinolones, presents an opportunity to develop novel topoisomerase II inhibitors.

Proposed Experimental Protocol: Topoisomerase II DNA Relaxation Assay

-

Enzyme and Substrate: Use purified human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322).

-

Assay Principle: The assay measures the conversion of supercoiled DNA to its relaxed form by topoisomerase II. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.

-

Procedure: a. Incubate supercoiled plasmid DNA with topoisomerase IIα in the presence of ATP and varying concentrations of the test compounds. b. Stop the reaction by adding a stop buffer containing SDS and proteinase K. c. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. d. Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the DNA relaxation activity (IC₅₀).

Conclusion

This compound represents a largely untapped scaffold with significant potential for the development of novel therapeutic agents, particularly in the realm of oncology. Its amenability to a variety of well-established cross-coupling reactions provides a clear path for the synthesis of diverse chemical libraries. The structural similarity of its potential derivatives to known kinase and topoisomerase inhibitors strongly suggests that these are fruitful areas of investigation. This guide provides a foundational framework for initiating research into this promising molecule, outlining clear synthetic strategies and detailed, albeit hypothetical, experimental protocols for biological evaluation. It is our hope that this document will inspire and facilitate further research into the therapeutic potential of this compound and its derivatives, ultimately leading to the discovery of new and effective medicines.

References

- 1. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 18. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Quinoline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs. This technical guide provides an in-depth overview of quinoline derivatives in drug discovery, covering their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications of Quinoline Derivatives

Quinoline derivatives have demonstrated remarkable efficacy across a wide range of therapeutic areas.[1][2] Their diverse biological activities stem from the ability to modify the quinoline core at various positions, allowing for the fine-tuning of their pharmacological properties.[3]

Anticancer Activity: A significant number of quinoline-based compounds have been investigated for their potent anticancer properties.[4] These derivatives can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of DNA synthesis, and induction of apoptosis.[4][5] Several quinoline-based kinase inhibitors, such as lenvatinib and bosutinib, are now FDA-approved cancer therapies.[6][7]

Antimalarial Activity: The quinoline scaffold is central to some of the most important antimalarial drugs, including chloroquine and mefloquine.[8][9] These agents are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[8][10]

Antibacterial and Antifungal Activity: The quinoline core is a key feature of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin.[2] Additionally, novel quinoline derivatives continue to be explored for their activity against various bacterial and fungal pathogens.[2][11]

Other Therapeutic Areas: The pharmacological potential of quinoline derivatives extends to anti-inflammatory, antiviral, anti-HIV, and local anesthetic applications, among others.[1][2][11]

Quantitative Data on the Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro activity of representative quinoline derivatives in various therapeutic areas.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Drug | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| DFIQ | H1299 (NSCLC) | Cell Viability | 4.16 (24h) | [2] |

| A549 (NSCLC) | Cell Viability | 5.06 (24h) | [2] | |

| Compound 12c | MCF-7 (Breast) | Antiproliferative | 0.010 | [8] |

| HL-60 (Leukemia) | Antiproliferative | 0.042 | [8] | |

| HCT-116 (Colon) | Antiproliferative | 0.012 | [8] | |

| Bis-quinoline 2a | HCT116 (Colon) | Antiproliferative | <1 | [12] |

| HeLa (Cervical) | Antiproliferative | 0.14 | [12] | |

| Quinoline 6d | A549 (Lung) | EGFR-TK Inhibition | 0.18 | [13] |

| Quinoline 8b | A549 (Lung) | EGFR-TK Inhibition | 0.08 | [13] |

| Compound 5a | MCF-7 (Breast) | Antiproliferative | GI50 = 25-82 nM | [14] |

| A549 (Lung) | Antiproliferative | GI50 = 25-82 nM | [14] | |

| EGFR Inhibition | Kinase Assay | IC50 = 71 nM | ||

| HER-2 Inhibition | Kinase Assay | IC50 = 31 nM |

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 | Reference(s) |

| Quinolinyl thiourea analog | Chloroquine-resistant | 1.2 µM | |

| Amino-quinoline derivative | Chloroquine-sensitive (Pf3D7) | 0.25 µM | |

| Quinoline-pyrimidine hybrid | D10 | 0.157 nM | |

| Quinoline-sulfonamide hybrid | 3D7 | 0.05 µM | |

| 4-Aminoquinoline-ferrocene conjugate | Chloroquine-resistant | 0.13 µM |

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoline derivative 5d | S. aureus (MRSA) | 0.125 - 8 | |

| E. coli | 0.125 - 8 | ||

| Sulfonamide-based quinolone | E. coli | 0.62 | |

| Quinoline derivative 6 | Bacillus cereus | 3.12 - 50 | |

| Staphylococcus sp. | 3.12 - 50 | ||

| Pseudomonas sp. | 3.12 - 50 | ||

| Escherichia coli | 3.12 - 50 | ||

| A. flavus | Potentially active |

Table 4: Pharmacokinetic Parameters of Clinically Used Quinoline Derivatives

| Drug | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Lenvatinib | Dose-proportional | 1 - 4 | Dose-proportional | ~28 | N/A | [10] |

| Bosutinib | 4 - 6 h post-dose | 4 - 6 | Dose-proportional | ~22.5 | 34 | [12] |

| Levofloxacin (500mg) | ~5.2 mg/L | 1 - 2 | 4.7 - 108 mg.h/L | 6 - 8 | ~100 | [1][5] |

| Ciprofloxacin (500mg) | ~2.4 µg/mL | 1 - 2 | N/A | ~4 - 5 | ~70 | |

| Moxifloxacin (400mg) | ~3.4 mg/L (day 1) | 1 - 3 | ~30.2 mg·h/L (day 1) | ~12 | N/A | [2] |

| Chloroquine (600mg base) | ~201 ng/mL | ~6.1 | ~10.8 µg·h/mL | ~41 (phase 2) | ~89 |

Key Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of these critical pathways.

Figure 1: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

Figure 2: Intrinsic and Extrinsic Apoptosis Pathways Induced by Quinoline Derivatives.

Figure 3: Bcr-Abl Signaling Pathway in CML and Inhibition by Bosutinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoline derivatives and for key biological assays used in their evaluation.

Synthesis of Quinoline Derivatives

The Friedländer synthesis is a classical and versatile method for the preparation of substituted quinolines.[10] This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[10]

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Zirconium tetrachloride (ZrCl₄)

-

Ethanol

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

-

Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pafmj.org [pafmj.org]

An In-depth Technical Guide to 4-Bromo-8-fluoroquinoline: Safety, Handling, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The document details critical safety and handling procedures, explores its chemical reactivity and synthetic utility, and discusses its potential biological and pharmacological applications.

Safety and Handling

Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the known hazards and the necessary precautions based on available safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard statements and precautionary measures.

Table 1: GHS Hazard Statements for this compound

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[1][2] |

| H315 | Causes skin irritation.[1] |

| H318 | Causes serious eye damage.[2] |

| H401 | Toxic to aquatic life.[1] |

Table 2: GHS Precautionary Statements for this compound

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P310 | Immediately call a POISON CENTER/doctor. |

| P330 | Rinse mouth.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1] |

| P362 | Take off contaminated clothing and wash before reuse.[1] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[1][3] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). |

| Skin Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear fire/flame resistant and impervious clothing. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[4] |

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Avoid release to the environment.[1]

Chemical Reactivity and Synthetic Protocols

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom, which can be displaced or utilized in various cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 4-position makes the compound an ideal substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the quinoline core and a variety of organoboron compounds.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Similarly, this compound is a suitable aryl halide for the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aminoquinoline derivatives.[7][8][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Biological and Pharmacological Context

The fluoroquinolone scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its antibacterial properties. Furthermore, recent research has highlighted the potential of this class of compounds as anticancer agents and kinase inhibitors.

Mechanism of Action of Fluoroquinolones

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[12]

Caption: General mechanism of action of fluoroquinolones in bacteria.

Anticancer and Kinase Inhibitory Potential

Emerging evidence suggests that certain fluoroquinolone derivatives possess significant anticancer activity.[2][4][13] This activity is often attributed to their ability to inhibit mammalian topoisomerase II, an enzyme that is structurally related to bacterial DNA gyrase and is a validated target for cancer chemotherapy.[4][13] Additionally, some halogenated quinolines have been investigated as kinase inhibitors.[1] The bromine atom, in particular, can participate in halogen bonding with the ATP-binding pocket of kinases, thereby enhancing inhibitory potency.[1] For instance, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor with apoptotic properties.[14] The structural similarities suggest that this compound could serve as a valuable scaffold for the development of novel kinase inhibitors and anticancer agents. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. Ethyl 4-Bromo-5-Fluoro-8-methylquinoline-3-carboxylate [benchchem.com]

- 2. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]

- 3. scbt.com [scbt.com]

- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 4-Bromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 4-Bromo-8-fluoroquinoline, a valuable building block in medicinal chemistry and materials science.

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich | 927800-38-2 | C₉H₅BrFN | 226.05 g/mol | Offered under the AldrichCPR brand. Purity information should be confirmed by the buyer as analytical data is not routinely collected for this product line.[1] |

| Ossila | 927800-38-2 | C₉H₅BrFN | 226.05 g/mol | Marketed as a fluorinated heterocyclic building block for use as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs).[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| SMILES String | Fc1cccc2c(Br)ccnc12 | [3] |

| InChI Key | XWZPEOLKMRCJFO-UHFFFAOYSA-N | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [3] |

| Precautionary Statements | P280, P305 + P351 + P338 | [3] |

Proposed Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 8-Fluoroquinolin-4-ol (via Gould-Jacobs Reaction)

This procedure is adapted from the general Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-260 °C. The cyclization is typically complete within 30-60 minutes.

-

Work-up: After cooling, add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.

-

Saponification and Decarboxylation: Reflux the ester with an aqueous solution of sodium hydroxide to hydrolyze the ester. Acidify the reaction mixture to precipitate the carboxylic acid. The crude acid is then heated at its melting point until carbon dioxide evolution ceases to afford 8-fluoroquinolin-4-ol.

Step 2: Bromination of 8-Fluoroquinolin-4-ol

-

Reaction Setup: Dissolve 8-fluoroquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator like AIBN or by gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-8-fluoroquinolin-4-ol.

Step 3: Deoxygenation to this compound

-